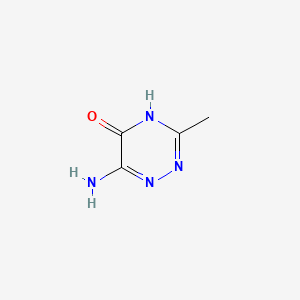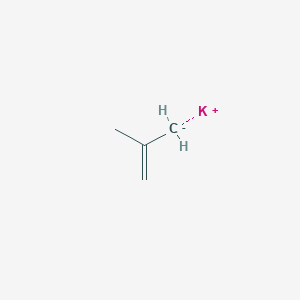![molecular formula C8H4ClNOS B14489033 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde CAS No. 65977-53-9](/img/structure/B14489033.png)
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-Chlorothieno[2,3-c]pyridine-4-carboxylic acid.
Reduction: 5-Chlorothieno[2,3-c]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thieno[2,3-c]pyridine moiety allows for hydrogen bonding and hydrophobic interactions with the target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Chlorothieno[3,2-c]pyridine
- 5-Chlorothieno[3,2-b]pyridine
- Pyridine-4-carbaldehyde
Comparison: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is unique due to its specific ring fusion and the presence of both chlorine and aldehyde functional groups. This combination imparts distinct reactivity and binding properties compared to its analogs.
Properties
CAS No. |
65977-53-9 |
|---|---|
Molecular Formula |
C8H4ClNOS |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
5-chlorothieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6(4-11)5-1-2-12-7(5)3-10-8/h1-4H |
InChI Key |
MOICBJCEBDRYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(C(=C21)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


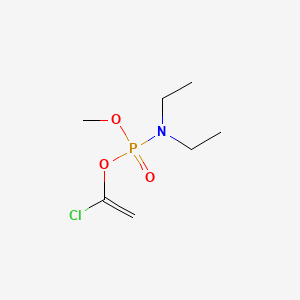
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
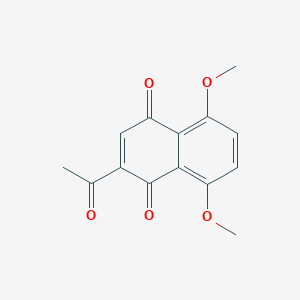
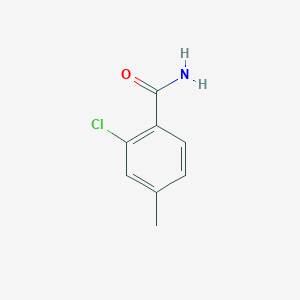
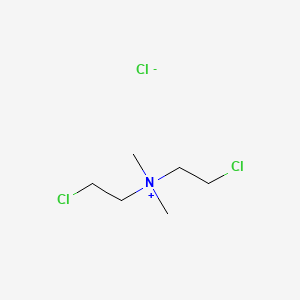
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
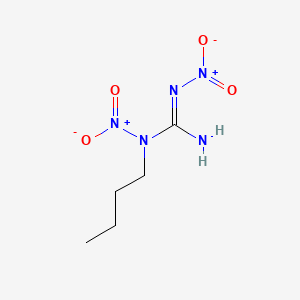
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
